molecular formula C20H34O2 B8124349 Epitorulosol CAS No. 3650-30-4

Epitorulosol

Cat. No. B8124349
CAS RN: 3650-30-4
M. Wt: 306.5 g/mol
InChI Key: IERFAZQCIAZODG-CENDIDJXSA-N
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Description

Epitorulosol is a natural product found in Halocarpus bidwillii, Cupressus torulosa, and other organisms with data available.

Scientific Research Applications

  • Angiogenesis Research : Epitorulosol is utilized in the study of angiogenesis, which is the formation of new blood vessels. This process is critical in wound healing, tumor growth, and embryonic development (Garmy-Susini & Varner, 2005).

  • Endothelial Progenitor Cell Hierarchy Identification : It helps in identifying a hierarchy of endothelial progenitor cells based on their clonogenic and proliferative potential, which is significant for angiogenic therapies and as biomarkers for cardiovascular disease risk and progression (Ingram et al., 2004).

  • Chemical Transformation Studies : Research on this compound ozonization has led to the production of various compounds, indicating its potential in chemical synthesis (Vlad et al., 1987).

  • Natural Product Isolation : this compound has been isolated from jack pine bark and other sources, contributing to the study of natural diterpenes and phytosterols (Bower & Rowe, 1967).

  • Cardiovascular Disease Biomarkers and Therapies : this compound is linked to studies on endothelial progenitor cells, which are potential biomarkers and therapeutic agents for cardiovascular diseases. These cells can repair damaged endothelium, attenuate atherosclerosis, and form new vessels in ischemic areas, potentially improving recovery from conditions like stroke (Rouhl et al., 2008).

  • Regenerative Medicine : Research involving endothelial progenitor cells in regenerative medicine, where this compound plays a role, includes applications in treating ischemic diseases and in vascular regeneration (Chong et al., 2016).

properties

IUPAC Name

(3S)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-6-19(4,22)13-10-16-15(2)8-9-17-18(3,14-21)11-7-12-20(16,17)5/h6,16-17,21-22H,1-2,7-14H2,3-5H3/t16-,17-,18+,19+,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERFAZQCIAZODG-CENDIDJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@]2([C@H]1CCC(=C)[C@@H]2CC[C@@](C)(C=C)O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101110479
Record name (αS,1S,4aR,5S,8aR)-α-Ethenyldecahydro-5-(hydroxymethyl)-α,5,8a-trimethyl-2-methylene-1-naphthalenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3650-30-4
Record name (αS,1S,4aR,5S,8aR)-α-Ethenyldecahydro-5-(hydroxymethyl)-α,5,8a-trimethyl-2-methylene-1-naphthalenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3650-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS,1S,4aR,5S,8aR)-α-Ethenyldecahydro-5-(hydroxymethyl)-α,5,8a-trimethyl-2-methylene-1-naphthalenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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